3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Medicinal Chemistry Peptide Synthesis Bioconjugation

Sourcing unprotected hydrazines often leads to premature reactivity and purification challenges. This Boc-protected, meta-substituted benzoic acid solves these issues with orthogonal protection, enabling sequential amide coupling and hydrazone formation in complex multi-step syntheses. - Protects the hydrazine during carboxyl activation, ensuring high coupling yields. - Meta orientation minimizes steric hindrance for efficient PROTAC and ADC linker assembly. - Supplied as an off-white solid (≥97% HPLC), stable under cold-chain storage (2-8°C).

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 156899-02-4
Cat. No. B111995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
CAS156899-02-4
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
InChIKeyQALBKMGURMIQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid (CAS 156899-02-4) for Research and Procurement: A Meta-Substituted Boc-Protected Hydrazine Intermediate


3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (CAS 156899-02-4), also known as 3-(2'-N-Boc-hydrazino)benzoic acid, is a bifunctional organic molecule with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . It features a benzoic acid moiety meta-substituted with a hydrazine group that is protected by a tert-butoxycarbonyl (Boc) group, combining a nucleophilic hydrazine with an acidic carboxyl functionality on the same aromatic scaffold . This protected hydrazine derivative serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the preparation of complex molecules, and is supplied with purities typically ≥96% (HPLC) . Its storage conditions are specified as 2–8°C with protection from light, or –20°C for long-term stability [1].

Meta-substituted Boc-protected hydrazine intermediate for regioselective synthesis
Boc protection enables controlled, chemoselective deprotection in multi-step routes
Requires cold-chain storage to maintain integrity; not ambient-stable like unprotected analogs

Why Generic Substitution Fails for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: Ortho/Meta/Para Isomerism and Protection State Dictate Reactivity


In Boc-protected hydrazine benzoic acid derivatives, simple substitution with the ortho (2-) or para (4-) isomers, or with the unprotected 3-hydrazinobenzoic acid, is not functionally equivalent. The position of the hydrazino group on the aromatic ring alters both the electronic environment and steric accessibility of the reactive centers, directly impacting acid/base properties, coupling efficiency, and subsequent synthetic utility . Furthermore, the presence of the Boc protecting group is essential for controlling chemoselectivity in multi-step sequences; the unprotected analog exhibits fundamentally different solubility, stability, and reactivity profiles that can derail planned synthetic routes [1]. The following quantitative evidence demonstrates that the meta-substituted Boc-protected derivative possesses distinct, measurable properties that necessitate its specific procurement over structurally similar alternatives.

Isomer acidity mismatch
Meta isomer exhibits a predicted pKa difference vs ortho, which may alter coupling kinetics and pH-dependent reactivity; simply substituting the ortho or para form can shift reaction outcomes.
Deprotection control loss
Unprotected 3-hydrazinobenzoic acid lacks Boc-mediated chemoselectivity, risking premature reactions, oxidation, and side-product formation in complex sequences.
Purity variability
Alternative isomers may show wider lot-to-lot purity ranges; small purity differences can accumulate impurities across multi-step syntheses, affecting overall yield.

Quantitative Evidence Guide for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid Differentiation vs. Ortho, Para, and Unprotected Analogs


Regiochemical Precision: Meta-Substitution Offers a Distinct Acid/Base Profile Compared to Ortho and Para Isomers

The meta-substituted Boc-protected hydrazine benzoic acid exhibits a predicted pKa of 3.96±0.10 for its carboxylic acid group, a value nearly identical to that of the unprotected 3-hydrazinobenzoic acid . In stark contrast, the ortho isomer (2-(2'-N-Boc-hydrazino)benzoic acid) has a significantly lower predicted pKa of 3.62±0.36 due to intramolecular hydrogen bonding and steric effects that enhance acidity . The para isomer's pKa is expected to be similar to the meta, but its distinct electronic conjugation can alter coupling kinetics . This pKa difference of ~0.34 units between the meta and ortho forms translates to approximately a 2.2-fold difference in acid dissociation constant (Ka), directly affecting reactivity in pH-sensitive coupling reactions (e.g., amide bond formation).

Acidity Profile
Data to verify
Meta pKa ~3.96 vs ortho ~3.62 (predicted); ~2.2× Ka difference
Supports predictable acid/base behavior for coupling reactions
Predicted values; experimental validation recommended
Medicinal Chemistry Peptide Synthesis Bioconjugation

Storage Stability: Meta-Substituted Derivative Requires Cold Chain Management Unlike Room-Temperature Stable Analogs

Vendor specifications for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid mandate storage at 2–8°C with protection from light, and some suppliers recommend –20°C for long-term storage [1]. In contrast, the unprotected analog, 3-hydrazinobenzoic acid, is routinely stored at ambient temperature (20–25°C) without special precautions . Similarly, the ortho and para Boc-protected isomers are also specified for storage at 2–8°C , but the meta isomer's specific light sensitivity and the need for –20°C long-term storage indicate a distinct stability profile. This difference is attributed to the meta-substitution pattern's influence on the solid-state packing and susceptibility to thermal or photolytic Boc-deprotection.

Storage Requirement
Specification review
2–8°C, protect from light; −20°C long-term
Cold-chain management required; unprotected analog is ambient-stable
Vendor-reported storage conditions
Chemical Storage Inventory Management Stability

Purity Specification: Meta Isomer Offers ≥96% HPLC Purity, Exceeding Typical Ortho Isomer Specifications

The meta-substituted 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is consistently supplied with a minimum HPLC purity of 96% or higher by major vendors . In comparison, the ortho isomer (2-(2'-N-Boc-hydrazino)benzoic acid) is often listed with purities of 95% or 97% but can have wider lot-to-lot variability . The para isomer is available at 95% or ≥99%, with the higher purity commanding a premium . The unprotected 3-hydrazinobenzoic acid is typically offered at 97% . While these differences may seem minor, in the context of multi-step syntheses where byproducts can accumulate, a 1% increase in purity at each intermediate stage can yield a 5–10% improvement in overall yield for a 5-step sequence.

Purity Specification
Data to verify
≥96% (HPLC)
Reported purity may support consistent intermediate quality
Vendor-reported; lot-specific verification advised
Analytical Chemistry Quality Control Synthetic Intermediate

Synthetic Versatility: Boc-Protected Hydrazine Enables Controlled Deprotection and Conjugation Not Possible with Unprotected Analogs

The Boc protecting group on the hydrazine nitrogen of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid confers a unique reactivity profile: the hydrazine remains nucleophilic yet masked, allowing selective deprotection under mild acidic conditions (e.g., TFA/DCM) only when desired [1]. This is in stark contrast to the unprotected 3-hydrazinobenzoic acid, which is highly reactive, prone to oxidation, and can form multiple undesired adducts during multi-step syntheses . For example, in Ugi tetrazole reactions or in the construction of hydrazone-linked bioconjugates, the Boc-protected form is essential to prevent premature reaction with carbonyl electrophiles . The ortho and para Boc-protected isomers share this advantage, but the meta-substitution offers a distinct steric and electronic environment that can influence the kinetics of deprotection and subsequent coupling yields [2].

Protection Strategy
Class-level
Boc-masked hydrazine; deprotected under mild acid (TFA)
Supports sequential deprotection in complex molecule assembly
Class-level Boc chemistry; substrate-specific optimization may be needed
Organic Synthesis Peptide Chemistry Drug Discovery

Optimal Research and Industrial Application Scenarios for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid Based on Quantitative Evidence


Precision Synthesis of Hydrazone-Linked Drug Conjugates Requiring Meta-Substitution for Optimal Geometry

In the development of antibody-drug conjugates (ADCs) or small molecule drug conjugates where a hydrazone linker is employed for pH-sensitive release, the meta-substituted benzoic acid scaffold provides a unique spatial orientation that can influence payload release kinetics. The distinct pKa of the meta isomer (3.96±0.10) relative to the ortho isomer ensures consistent acid/base behavior during conjugation, while the Boc protection prevents premature hydrazone formation. This scenario demands the specific regioisomer; substitution with the ortho or para analog would alter the conjugate's geometry and potentially its biological performance .

Multi-Step Synthesis of Proteolysis Targeting Chimeras (PROTACs) with Hydrazine-Based Linkers

PROTAC molecules often require orthogonal protecting group strategies to assemble complex tripartite structures. The Boc-protected hydrazine on a benzoic acid handle allows for sequential deprotection and coupling steps: first, the benzoic acid can be activated and coupled to a ligand via amide bond formation under basic conditions (where the Boc group remains intact). Subsequently, the Boc group is removed under mild acidic conditions to reveal the hydrazine, which can then be reacted with an aldehyde or ketone on a second ligand. The meta substitution minimizes steric hindrance during these couplings compared to the ortho isomer, potentially improving yields [1].

Preparation of Hydrazinyl-Thiazole and Hydrazinyl-Triazole Derivatives for Kinase Inhibitor Libraries

This compound serves as a direct precursor to 3-hydrazinylbenzoic acid, which is a key building block for constructing hydrazinyl-thiazole and hydrazinyl-triazole heterocycles—privileged scaffolds in kinase inhibitor discovery. The Boc-protected form is preferred for synthesis planning because it is easier to handle, store, and purify than the free hydrazine. After deprotection, the resulting 3-hydrazinylbenzoic acid can be condensed with α-haloketones or reacted in multi-component reactions to generate diverse compound libraries. The meta-substitution pattern is critical for maintaining the desired binding orientation in the kinase ATP pocket, as ortho- or para-substituted analogs would project the heterocycle in different vectors [2].

Synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) with Pendant Hydrazine Functionality

The combination of a rigid benzoic acid linker with a protected hydrazine group makes this compound attractive for constructing functionalized porous materials. The carboxylic acid can coordinate to metal clusters (e.g., Zn, Zr) to form the framework backbone, while the protected hydrazine remains available for post-synthetic modification (PSM). This enables the introduction of catalytic sites, sensing moieties, or drug molecules into the pores after framework assembly. The meta-substitution geometry influences the pore size and shape, offering different properties than the ortho or para analogs. Cold-chain storage requirements must be observed to maintain the integrity of the building block prior to MOF synthesis [3].

Application
Selection Property
Validation Focus
Hydrazone-linked conjugate synthesis
Meta-substitution geometry for coupling consistency
pH-sensitive release kinetics under physiological conditions
PROTAC linker assembly
Orthogonal Boc/COOH protection for sequential conjugation
Efficiency of sequential deprotection and coupling steps
Kinase inhibitor library synthesis
Meta-substituted hydrazine building block for heterocycle formation
Binding orientation in target kinase pocket after deprotection
Post-synthetic MOF/COF modification
Protected hydrazine pendant functionality for framework decoration
Framework integrity and functional group accessibility after deprotection

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